molecular formula C8H11F3O2 B6272311 rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans CAS No. 161274-54-0

rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans

Cat. No.: B6272311
CAS No.: 161274-54-0
M. Wt: 196.17 g/mol
InChI Key: RAGWFGSHOZGADV-PHDIDXHHSA-N
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Description

Rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, is a chiral compound with significant interest in various fields of chemistry and industry. This compound features a cyclohexane ring substituted with a trifluoromethyl group and a carboxylic acid group in a trans configuration. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the trifluoromethyl group.

    Trifluoromethylation: A common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

    Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing catalysts to improve the selectivity and rate of the trifluoromethylation and carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the carboxylic acid group.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, finds applications in various scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis: Differing in the spatial arrangement of the substituents.

    2-(trifluoromethyl)cyclohexane-1-carboxylic acid: Lacking the chiral centers.

    2-(trifluoromethyl)benzoic acid: Featuring a benzene ring instead of a cyclohexane ring.

Uniqueness

Rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans, is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

161274-54-0

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1

InChI Key

RAGWFGSHOZGADV-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(F)(F)F

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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